molecular formula C17H22ClNO2 B8752432 Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8752432
M. Wt: 307.8 g/mol
InChI Key: NZNBCNDDDUZQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.8 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H22ClNO2/c1-12-11-19(16(20)21-17(2,3)4)10-9-15(12)13-5-7-14(18)8-6-13/h5-8H,9-11H2,1-4H3

InChI Key

NZNBCNDDDUZQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC1CN(C(=O)OC(C)(C)C)CCC1(O)c1ccc(Cl)cc1
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Synthesis routes and methods II

Procedure details

A suspension of tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate (5.5 g, 16.88 mmol) in concentrated HCl (15 mL, 180 mmol) was stirred until a homogeneous solution was observed. The reaction was then heated to reflux and stirred overnight. The mixture was cooled to 0° C. and treated with the careful, portion-wise addition of solid sodium hydroxide until a pH of ˜13 was achieved. The biphasic mixture was extracted 5× with ethyl acetate, and the combined organic phases were washed with a small amount of brine, dried over sodium sulfate, and concentrated in-vacuo to 3.3 g of a colorless oil. The oil was dissolved in THF (50 mL), and the resulting solution was treated with BOC-anhydride (4.67 mL, 20.13 mmol). The reaction was stirred for two days at room temperature. After this time, the mixture was concentrated in vacuo, and the resulting residue was purified over a 330 g silica gel column, eluting at 100 mL/min with a 0% to 15% ethyl acetate/hexanes gradient followed by 15% ethyl acetate/hexanes to yield the title compound (4.93 g, 16.02 mmol, 88% yield) as a colorless solid. The product isolated contained 15% of tert-butyl 4-(4-chlorophenyl)-5-methyl-5,6-dihydropyridine-1(2H)-carboxylate, resulting from a byproduct in the previous step. The material was used as-is. MS (ESI+)=252.2 (M+tert-Bu)+.
Name
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate
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5.5 g
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15 mL
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[Compound]
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BOC-anhydride
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4.67 mL
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Yield
88%

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